Cas no 769132-76-5 (4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid)
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
- Benzoic acid, 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-
- KM1806
- 5978AJ
- TRA0055413
- SY005717
- AX8174289
- ST50407666
- 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoicAcid
- AC1828
- MFCD08060967
- AC-7320
- A853668
- SCHEMBL3100143
- AKOS004911673
- DTXSID20639896
- CS-11109
- Benzoic acid, 4-(5-ethyl-1,2,4-oxadiazol-3-yl)- (9CI)
- AMY20308
- 769132-76-5
- FT-0690091
- 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
-
- MDL: MFCD08060967
- Inchi: 1S/C11H10N2O3/c1-2-9-12-10(13-16-9)7-3-5-8(6-4-7)11(14)15/h3-6H,2H2,1H3,(H,14,15)
- InChI Key: FKTMJZFSKHVEBY-UHFFFAOYSA-N
- SMILES: O1C(CC)=NC(C2C=CC(C(=O)O)=CC=2)=N1
Computed Properties
- Exact Mass: 218.06900
- Monoisotopic Mass: 218.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2.2
- Topological Polar Surface Area: 76.2
Experimental Properties
- Color/Form: powder
- Density: 1.288
- Melting Point: No data available
- Boiling Point: 295.8±23.0 °C at 760 mmHg
- Flash Point: 202.4℃
- Refractive Index: 1.573
- PSA: 76.22000
- LogP: 1.99720
- Solubility: Not determined
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazard Category Code: 22
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Ambient temperatures.
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019099457-5g |
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid |
769132-76-5 | 97% | 5g |
$307.72 | 2023-09-01 | |
| Chemenu | CM157539-5g |
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid |
769132-76-5 | 95+% | 5g |
$294 | 2021-08-05 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003377-1g |
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid |
769132-76-5 | 97% | 1g |
¥842 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003377-250mg |
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid |
769132-76-5 | 97% | 250mg |
¥371 | 2024-05-21 | |
| TRC | E926810-50mg |
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid |
769132-76-5 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E926810-100mg |
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid |
769132-76-5 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E926810-500mg |
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid |
769132-76-5 | 500mg |
$ 160.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E29460-250mg |
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid |
769132-76-5 | 97% | 250mg |
¥679.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E29460-1g |
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid |
769132-76-5 | 97% | 1g |
¥1749.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E29460-5g |
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid |
769132-76-5 | 97% | 5g |
¥3069.0 | 2023-09-08 |
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid Suppliers
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid
Recent Advances in the Study of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS: 769132-76-5)
The compound 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS: 769132-76-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid as a versatile scaffold in the design of novel bioactive molecules. The oxadiazole ring, a key structural feature of this compound, is known for its stability and ability to participate in hydrogen bonding, making it an attractive moiety for drug design. Researchers have explored its potential as a building block for inhibitors targeting various enzymes, including kinases and proteases, which are implicated in numerous diseases.
One of the most promising applications of this compound lies in its anti-inflammatory properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid exhibited potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The study reported a significant reduction in inflammatory markers in animal models, suggesting its potential as a lead compound for developing new anti-inflammatory drugs.
In addition to its anti-inflammatory effects, recent research has also explored the anticancer potential of this compound. A study conducted by a team at the National Cancer Institute found that 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid derivatives could induce apoptosis in certain cancer cell lines by modulating the activity of key signaling pathways. The researchers identified specific structural modifications that enhanced the compound's efficacy, paving the way for further optimization.
The synthesis of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid has also been a focus of recent research. Advances in synthetic methodologies have enabled the production of this compound with higher yields and purity, which is critical for its application in drug development. A 2022 paper in Organic Letters described a novel, one-pot synthesis route that significantly reduced the number of steps required, thereby improving the overall efficiency of the process.
Despite these promising developments, challenges remain in the clinical translation of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. However, the compound's versatility and the growing body of research supporting its therapeutic potential make it a compelling candidate for future drug discovery efforts.
In conclusion, 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS: 769132-76-5) represents a promising area of research in chemical biology and medicinal chemistry. Its diverse biological activities and potential applications in drug development underscore the importance of continued investigation. Future studies should focus on optimizing its pharmacological properties and exploring its mechanisms of action in greater detail.
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